3-Bromo-5-methyl-N-(pyridin-3-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-methyl-N-(pyridin-3-ylmethyl)benzamide is an organic compound that belongs to the class of benzamides It features a bromine atom at the third position, a methyl group at the fifth position, and a pyridin-3-ylmethyl group attached to the nitrogen atom of the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-methyl-N-(pyridin-3-ylmethyl)benzamide typically involves the following steps:
Methylation: The methyl group can be introduced at the fifth position using a Friedel-Crafts alkylation reaction with methyl chloride (CH3Cl) and a Lewis acid catalyst like aluminum chloride (AlCl3).
Amidation: The final step involves the formation of the amide bond by reacting the brominated and methylated benzene derivative with pyridin-3-ylmethylamine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-methyl-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).
Major Products
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
3-Bromo-5-methyl-N-(pyridin-3-ylmethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: It can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its structural features.
Mechanism of Action
The mechanism of action of 3-Bromo-5-methyl-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets. The bromine atom and the pyridin-3-ylmethyl group play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-methylbenzamide: Lacks the pyridin-3-ylmethyl group, which may affect its binding affinity and specificity.
5-Methyl-N-(pyridin-3-ylmethyl)benzamide: Lacks the bromine atom, which may influence its reactivity and interaction with molecular targets.
3-Bromo-N-(pyridin-3-ylmethyl)benzamide: Lacks the methyl group, which may alter its physical and chemical properties.
Uniqueness
3-Bromo-5-methyl-N-(pyridin-3-ylmethyl)benzamide is unique due to the presence of both the bromine atom and the pyridin-3-ylmethyl group, which confer specific reactivity and binding characteristics. These features make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-bromo-5-methyl-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O/c1-10-5-12(7-13(15)6-10)14(18)17-9-11-3-2-4-16-8-11/h2-8H,9H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNDITPRPCHGGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C(=O)NCC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.